N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide
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Description
N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.36. The purity is usually 95%.
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Scientific Research Applications
PET Imaging and Neuroinflammation
One significant application of N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide derivatives is in PET imaging, particularly targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This receptor is a specific marker for microglia, which are key cellular mediators of brain injury and repair. Compounds like [11C]CPPC, which includes structural elements similar to this compound, can be used for noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation in neuropsychiatric disorders such as Alzheimer’s disease and Parkinson’s disease (Horti et al., 2019).
Synthesis and Characterization Studies
The synthesis and characterization of novel compounds and impurities related to this compound have been studied. For instance, research on the synthesis of novel impurities in Repaglinide, an anti-diabetic drug, has identified compounds with similar structural components. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Kancherla et al., 2018).
Discovery in Drug Development
Compounds structurally related to this compound have been identified in high-throughput screening for drug development. For example, the discovery of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase demonstrates the potential of these compounds in various disease models (Thalji et al., 2013).
Metal Complexes and Bioactivity
The formation of metal complexes with benzamides, which bear structural resemblance to this compound, has been explored. These complexes have been synthesized and evaluated for their antibacterial activity, demonstrating the versatility of these compounds in bioactivity studies (Khatiwora et al., 2013).
Analysis of Phosphoric Triamides
In the field of chemistry, compounds structurally similar to this compound have been synthesized and characterized. For example, the synthesis of new phosphoric triamides and their conformational and NQR analysis provides insights into the structural and functional aspects of these compounds (Shariatinia et al., 2012).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c18-17(19,20)11-24-7-5-12(6-8-24)10-22-15(25)16(26)23-14-4-2-1-3-13(14)9-21/h1-4,12H,5-8,10-11H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYLSDWWYGWTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.